![molecular formula C30H46Cl2Si B14330760 Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-39-2](/img/structure/B14330760.png)
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to two chlorine atoms and two 2,4,6-tri(propan-2-yl)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around -78°C, to ensure the controlled addition of reagents and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Wissenschaftliche Forschungsanwendungen
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane involves its ability to form stable bonds with various nucleophiles. The silicon atom acts as an electrophilic center, allowing for the substitution of chlorine atoms with other groups. This reactivity is crucial for its applications in synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Silane, dichlorobis[2,4,6-tris(1-methylethyl)phenyl]
Uniqueness
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to its specific steric and electronic properties imparted by the 2,4,6-tri(propan-2-yl)phenyl groups. These properties make it particularly useful in applications requiring precise control over reactivity and stability.
Eigenschaften
CAS-Nummer |
107742-39-2 |
|---|---|
Molekularformel |
C30H46Cl2Si |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
dichloro-bis[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C30H46Cl2Si/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)33(31,32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI-Schlüssel |
LHYWCIATTKFZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(Cl)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


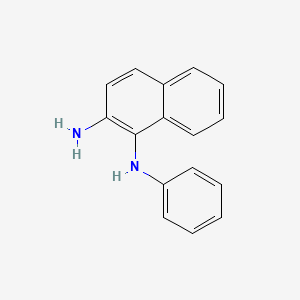
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
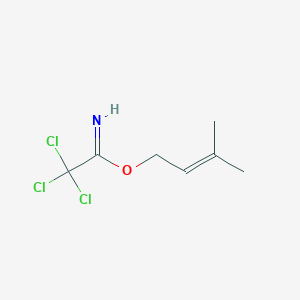
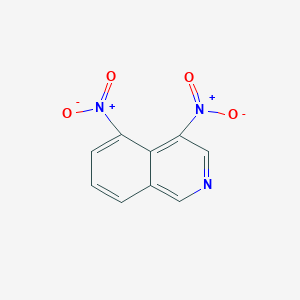
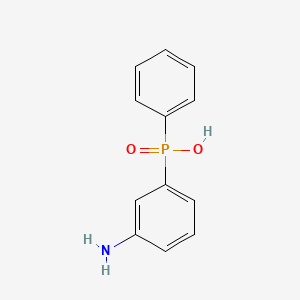
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
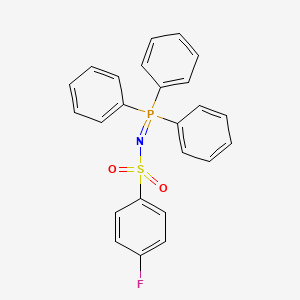
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)


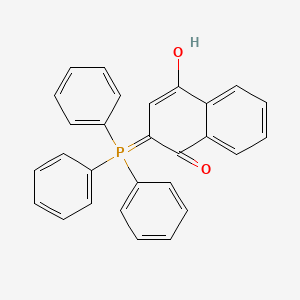
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
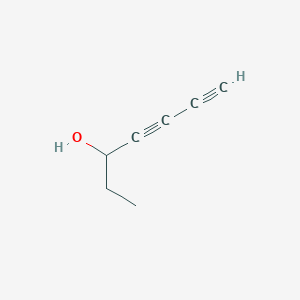
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
